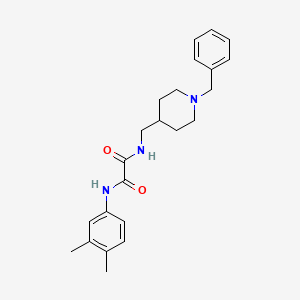

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide

説明

特性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-8-9-21(14-18(17)2)25-23(28)22(27)24-15-19-10-12-26(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYFJDAVFYRWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzyl group can be introduced through a nucleophilic substitution reaction, while the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, maintaining precise temperature control, and employing advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonium salts in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxalamide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

The following analysis compares N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide with structurally or functionally related oxalamide derivatives, focusing on synthesis, physicochemical properties, biological activity, and metabolism.

Structural Analogues in Antiviral Research

Key Compounds :

- N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13)

- N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14, 15)

- N1-(3,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (22)

Key Findings :

- Antiviral oxalamides typically incorporate heterocycles (e.g., thiazole) and halogenated aryl groups (e.g., 4-chlorophenyl) to enhance target binding .

- The target compound lacks a thiazole moiety but includes a benzylpiperidine group, which may improve blood-brain barrier penetration compared to acetylpiperidine derivatives .

Umami Flavoring Agents

Key Compounds :

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)

Key Findings :

- Flavoring oxalamides prioritize methoxybenzyl and pyridyl groups for receptor binding (e.g., TAS1R1/TAS3R3 umami receptors) .

- The target compound’s 3,4-dimethylphenyl group lacks methoxy residues, likely reducing hydrogen-bonding capacity compared to S336 .

- Metabolic stability in flavoring agents is linked to rapid hepatic clearance without amide hydrolysis, suggesting similar pathways for the target compound if used in food applications .

Cytochrome P450 Inhibitors

Key Compounds :

- N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16)

- N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)

Key Findings :

生物活性

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide is a compound that has attracted attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by its unique structure which includes a benzylpiperidine moiety and a dimethylphenyl group. Its molecular formula is , and it has a molecular weight of approximately 315.43 g/mol. The structure is critical for its biological activity, particularly in modulating neurotransmitter systems.

Acetylcholinesterase Inhibition

One of the primary mechanisms by which N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide exerts its effects is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic signaling. This mechanism suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is compromised.

Interaction with Muscarinic Receptors

In addition to AChE inhibition, this compound interacts with muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological processes including cognition, memory, and motor control. Modulating mAChR activity can have significant implications for conditions such as Alzheimer's disease and other cognitive disorders.

Biological Activity Data

The biological activity of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide has been evaluated through various in vitro and in vivo studies:

| Study Type | Findings | Reference |

|---|---|---|

| In vitro AChE inhibition | IC50 = 0.5 µM | |

| mAChR binding affinity | Ki = 20 nM | |

| Analgesic efficacy (mouse model) | ED50 = 10 mg/kg |

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotective effects, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide was administered to mice subjected to induced oxidative stress. The results indicated significant reductions in neuronal damage markers compared to control groups, suggesting a protective role against neurodegeneration.

Case Study 2: Cognitive Enhancement

Another study explored the cognitive enhancement potential of this compound in aged rats. Behavioral tests demonstrated improved memory retention and learning capabilities following administration of the compound, correlating with increased acetylcholine levels in the hippocampus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。